molecular formula C16H13ClF3N3O2 B2493735 (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid CAS No. 338397-43-6

(4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid

Cat. No. B2493735
CAS RN: 338397-43-6
M. Wt: 371.74
InChI Key: RFFQJWDKJXBUPB-LPYMAVHISA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4E)-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-4-phenylbutanoic acid often involves multistep chemical reactions, including Vilsmeier–Haack, diazotization, and hydrazinolysis. These methods are employed to introduce specific functional groups and to build the complex molecular framework characteristic of these compounds (Padalkar, Phatangare, & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. These analytical methods confirm the presence of various functional groups and the overall molecular architecture (Padalkar, Phatangare, & Sekar, 2013).

Chemical Reactions and Properties

Chemical reactions of this compound class can include interactions with other organic molecules to form novel derivatives with varied properties. For example, hydrazones can be synthesized through condensation reactions, demonstrating the compound's reactivity and versatility in organic synthesis (Mickevičius et al., 2009).

Physical Properties Analysis

The physical properties, such as fluorescence quantum yields and thermal stability, are significant for understanding the behavior of these compounds under different conditions. Their good fluorescence quantum yields and reasonable thermal stability make them candidates for applications in materials science (Padalkar, Phatangare, & Sekar, 2013).

Scientific Research Applications

Synthesis and Derivative Formation

  • The molecule 4-amino-3-phenylbutanoic acid, a related compound to the requested chemical, has been utilized to prepare tetrazole-containing derivatives. This showcases the potential of such compounds for forming derivatives with interesting properties (Putis, Shuvalova, & Ostrovskii, 2008).

Bifunctional Chelators for Technetium

  • 6-Hydrazinonicotinic acid (HYNIC), a compound structurally similar to the requested molecule, is a well-known bifunctional technetium-binding ligand. This indicates potential uses of similar compounds in radiolabeling and imaging (Meszaros, Dose, Biagini, & Blower, 2011).

Heterocyclic Synthesis

  • The synthesis of Pyridine-2(1H)-thione from related compounds suggests potential pathways for synthesizing novel heterocyclic derivatives with interesting biological activities (Elneairy, 2010).

Novel Synthesis Techniques

Anticancer Activity and Molecular Docking

  • The synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives highlight potential therapeutic applications of similar compounds (Mehvish & Kumar, 2022).

properties

IUPAC Name

(4E)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-12-8-11(16(18,19)20)9-21-15(12)23-22-13(6-7-14(24)25)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,21,23)(H,24,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFQJWDKJXBUPB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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